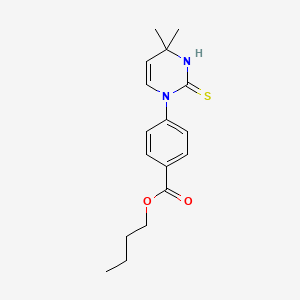
butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
Übersicht
Beschreibung
Butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate, commonly referred to as BDMPB, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of 151°C and a molecular weight of 287.35 g/mol. BDMPB is a derivative of pyrimidine and is composed of two ring structures: a pyrimidine ring and a benzene ring. The compound has been investigated for its potential applications in organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
BDMPB has been used in a variety of scientific research applications. It has been used as a ligand in the preparation of coordination complexes, and as a catalyst in the synthesis of organic molecules. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Furthermore, BDMPB has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and xanthine oxidase, and as a scavenger of free radicals.
Wirkmechanismus
The mechanism of action of BDMPB is dependent on its application. As a ligand, BDMPB can bind to metals, such as copper and iron, to form coordination complexes. As a catalyst, it can facilitate the formation of covalent bonds between organic molecules. As an inhibitor, it can bind to enzymes and prevent them from catalyzing reactions. As a free radical scavenger, it can react with free radicals and terminate their chain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDMPB are largely unknown. However, it has been reported to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to have protective effects against oxidative stress and cell death in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BDMPB in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly stable compound and is not prone to decomposition. Furthermore, it is a non-toxic compound and can be handled safely.
However, there are also some limitations to its use in laboratory experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. Furthermore, its low solubility can also make it difficult to separate from other compounds.
Zukünftige Richtungen
In the future, BDMPB could be investigated further for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. It could be used as a catalyst for the synthesis of more complex organic molecules, as a ligand for the formation of coordination complexes, and as an inhibitor of enzymes. Furthermore, its potential biological activities, such as its anti-inflammatory, antioxidant, and anticancer properties, could be explored further. Additionally, its potential applications in other fields, such as agriculture, food science, and cosmetics, could be investigated.
Eigenschaften
IUPAC Name |
butyl 4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-4-5-12-21-15(20)13-6-8-14(9-7-13)19-11-10-17(2,3)18-16(19)22/h6-11H,4-5,12H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHWHSIVUHUBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




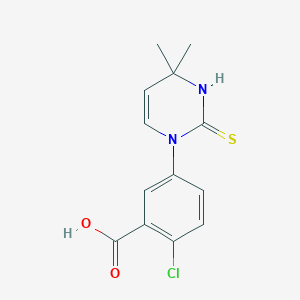


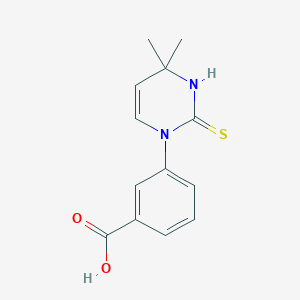


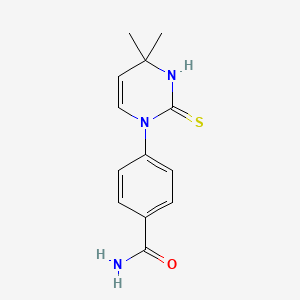

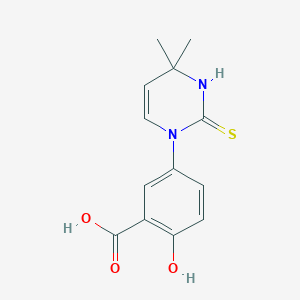
![4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084590.png)
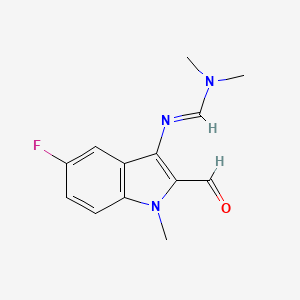
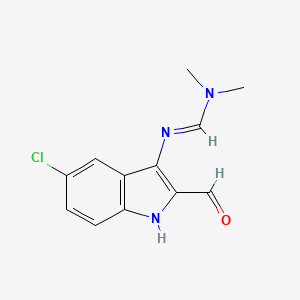
amine](/img/structure/B3084610.png)